

Application Note: Precision Synthesis of ^{13}C -Labeled Peptides Utilizing Glycine-2- ^{13}C

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Compound of Interest

Compound Name: GLYCINE (2- ^{13}C)

Cat. No.: B1580118

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Executive Summary

This technical guide details the methodology for incorporating Glycine-2- ^{13}C (isotopically labeled at the

-carbon) into synthetic peptides. While standard Solid-Phase Peptide Synthesis (SPPS) protocols apply, the high cost of isotopically labeled starting materials necessitates optimized coupling efficiencies and rigorous recovery strategies.

Key Applications:

- NMR Spectroscopy: Determination of backbone dynamics and secondary structure via chemical shift indexing.
- Mass Spectrometry: Generation of internal standards for absolute quantification (AQUA) of biomarkers.
- Metabolic Studies: Tracing metabolic flux in cell-free assays.

Strategic Planning & Materials

The Isotope: Glycine-2-13C

Unlike Glycine-1-13C (carbonyl label), Glycine-2-13C places the label at the methylene () position. This is critical for NMR studies focusing on torsion angles (,) and secondary structure propensity.

Property	Specification	Note
Label Position	C-2 (Alpha Carbon)	ppm (NMR)
Enrichment		Essential to prevent isotope dilution signals.
Form	Free Acid vs. Fmoc-Protected	Free acid is significantly cheaper but requires in-house protection.

Reagent Selection Strategy

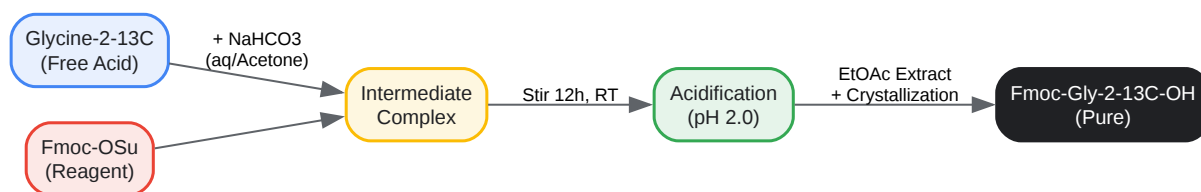
To maximize the "Atom Economy" of the labeled glycine:

- **Activation:** Use DIC/Oxyma Pure over HBTU/HATU. Oxyma Pure reduces racemization (though less critical for achiral Gly, it protects neighbors) and prevents capping of the N-terminus by guanidinium formation, which is a risk with uronium salts during slow couplings.
- **Stoichiometry:** Reduce the labeled amino acid excess to 1.2–1.5 eq (standard is 5–10 eq) and extend coupling time, or use a "double coupling" strategy with recovery of unreacted material.

Protocol A: Fmoc-Protection of Glycine-2-13C

Rationale: Commercial Fmoc-Gly-2-13C-OH is often 5–10x the price of the free acid. For scale-up, in-house protection is the expert choice.

Workflow Visualization



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Figure 1: Schotten-Baumann synthesis pathway for Fmoc-protection of labeled Glycine.

Step-by-Step Methodology

- **Dissolution:** Dissolve 1.0 g (13.1 mmol) of Glycine-2-13C (free acid) in 25 mL of water containing 1.1 g (13.1 mmol) of .
- **Reagent Prep:** Dissolve 4.4 g (13.1 mmol) of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in 25 mL of Acetone (or Dioxane).
 - **Expert Note:** Avoid Fmoc-Cl. It is more reactive but leads to more dipeptide impurities and requires stricter temperature control. Fmoc-OSu is cleaner.
- **Reaction:** Add the Fmoc-OSu solution dropwise to the Glycine solution. The mixture will become cloudy.
- **Maintenance:** Stir at Room Temperature (RT) for 12–18 hours. Monitor pH; if it drops below 8, adjust with saturated .
- **Workup:**
 - Evaporate Acetone under reduced pressure (Rotovap).
 - Wash the aqueous phase with Ether (mL) to remove unreacted Fmoc-OSu.

- Critical Step: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The product will precipitate as a white solid.
- Extraction: Extract with Ethyl Acetate (mL). Dry over , filter, and concentrate.
- Yield Check: Expect >90% yield. Confirm purity via HPLC (>98% required for SPPS).

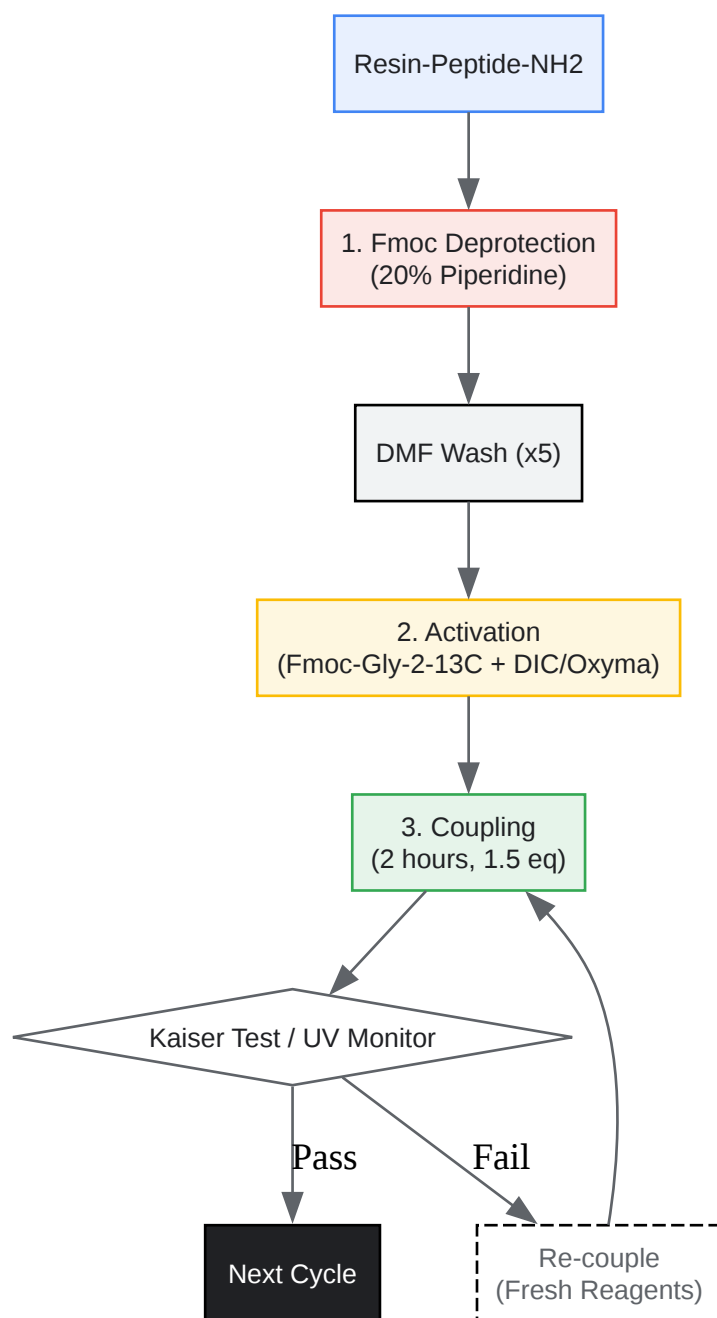
Protocol B: Automated SPPS Incorporation

Rationale: This protocol uses a "low-excess" strategy to conserve the isotope.

Materials

- Resin: Rink Amide ProTide (0.5 mmol/g loading) – Chosen for low aggregation.
- Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
- Solvent: DMF (Dimethylformamide), HPLC grade.

SPPS Cycle Logic



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Figure 2: SPPS Cycle emphasizing the critical decision point (Kaiser Test) for the labeled residue.

Execution Steps

- Resin Swelling: Swell resin in DMF for 30 mins.

- Deprotection: Treat with 20% Piperidine/DMF (min). Wash with DMF ().
- Labeled Coupling (The Critical Step):
 - Dissolve Fmoc-Gly-2-13C-OH (1.5 equivalents relative to resin loading) in minimal DMF.
 - Add Oxyma Pure (1.5 eq) and DIC (1.5 eq).
 - Expert Insight: Do NOT pre-activate for more than 2 minutes. Add immediately to resin to minimize side reactions.
 - Incubate for 2 hours (standard is 45 mins) to ensure completion with lower equivalents.
- Monitoring: Perform a Kaiser Test (ninhydrin).
 - Blue beads: Incomplete coupling. Retain the solution, add 0.5 eq more DIC, and react for 1 hour.
 - Colorless beads: Complete coupling.
- Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.
- Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.

Validation & Quality Control

Mass Spectrometry (MS)

This is the primary validation step. You must observe the mass shift.

- Theoretical Mass: Calculate the monoisotopic mass of the natural peptide.
- Target Mass: Natural Mass +

- Acceptance Criteria: The isotope distribution envelope should show the base peak shifted by +1 Da compared to the unlabeled standard.

NMR Spectroscopy

To verify the position of the label (C2 vs C1):

- Experiment: 1D
-NMR or 2D HSQC (
-
).
• Signature Signal: Look for a singlet (or multiplet if coupled) in the 42–46 ppm region (in
or DMSO-
).
 - Note: Glycine-1-¹³C (Carbonyl) would appear at ~170–175 ppm. If you see this, the wrong starting material was used.

Data Summary Table

Validation Method	Parameter	Expected Result for Gly-2- ¹³ C
ESI-MS	Mass Shift ()	per residue
¹³ C-NMR	Chemical Shift ()	(-carbon)
HPLC	Purity	(Single Peak)
Chiral GC/HPLC	Enantiomeric Excess	N/A (Glycine is achiral)

References

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